molecular formula C27H25NO B3154282 {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine CAS No. 774193-22-5

{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine

Cat. No.: B3154282
CAS No.: 774193-22-5
M. Wt: 379.5 g/mol
InChI Key: QUFUABQHBYFNQH-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine is an organic compound that features a complex aromatic structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a diphenylmethylamine moiety

Mechanism of Action

Target of Action

It is known that similar compounds can target enzymes like leukotriene a-4 hydrolase .

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, which can be resonance stabilized . This property might play a role in its interaction with its targets.

Biochemical Pathways

Biogenic amines, which this compound may be related to, can affect a wide range of physiological functions and have a strong pharmacologic effect .

Pharmacokinetics

It’s known that similar compounds can be synthesized using molecular sieves and sonication , which could potentially influence their bioavailability.

Result of Action

Similar compounds have been used in the synthesis of phenyl urea derivatives , which suggests that this compound might also be involved in similar reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a benzyloxy group is introduced to a phenyl ring. This is followed by the formation of the diphenylmethylamine moiety through a series of reactions involving amination and reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine is unique due to its combination of a benzyloxy group with a diphenylmethylamine moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,1-diphenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO/c1-4-10-23(11-5-1)21-29-26-18-16-22(17-19-26)20-28-27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19,27-28H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUABQHBYFNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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